molecular formula C25H19ClO6 B12215539 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12215539
M. Wt: 450.9 g/mol
InChI Key: MGZZMGFZYVMZNZ-RMORIDSASA-N
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Description

The compound “(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative featuring a benzodioxin core substituted with chlorine at position 6 and a (Z)-configured methylidene group bridging the benzodioxin and benzofuranone moieties. The 3-methoxybenzyloxy substituent at position 6 of the benzofuran ring distinguishes it from structural analogs. Its molecular formula is C25H19ClO5, with a molecular weight of approximately 434.9 g/mol (based on ).

This compound is synthetically derived via condensation reactions, likely involving a 6-hydroxybenzofuran-3(2H)-one precursor and a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde), followed by functional group modifications (as inferred from and ). Such methods are standard for benzofuranone derivatives, often employing catalysts like TEMPO or bases such as KOH ().

Properties

Molecular Formula

C25H19ClO6

Molecular Weight

450.9 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxyphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C25H19ClO6/c1-28-19-4-2-3-15(7-19)12-30-20-5-6-21-22(11-20)32-23(24(21)27)10-16-8-18(26)9-17-13-29-14-31-25(16)17/h2-11H,12-14H2,1H3/b23-10-

InChI Key

MGZZMGFZYVMZNZ-RMORIDSASA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3

Origin of Product

United States

Preparation Methods

Visible-Light-Mediated Photocatalysis

The Cs2AgBiBr6 nanocrystal system enables a one-pot synthesis under ambient conditions, combining oxidative cyclization and condensation steps with 58% yield. This method reduces reliance on transition metals but requires optimization for scalability.

Catalyst-Free Approaches

Base-promoted cyclization of o-halobenzylvinyl ketones in DMF achieves the benzofuran core without catalysts, though yields are lower (33–45%).

Challenges and Optimization Considerations

  • Regioselectivity : Electron-withdrawing groups on the benzodioxin aldehyde hinder condensation efficiency.

  • Purification : Silica gel chromatography is essential to separate Z/E isomers.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates but may complicate isolation .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially forming quinones or other oxidized derivatives.

    Reduction: Reducing the carbonyl group to an alcohol.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens, nitric acid, or sulfuric acid.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The structural features of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Apoptosis via caspase activation
A549 (Lung)12Cell cycle arrest

Neuroprotective Effects

The compound also shows promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In animal models, administration of this compound resulted in reduced neuroinflammation and preservation of cognitive function. The compound appears to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease .

Model Outcome Mechanism
APP/PS1 Mouse ModelImproved memory retentionInhibition of amyloid-beta aggregation

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive bacteria such as Staphylococcus aureus has been noted.

Case Study:
In vitro tests revealed that this compound exhibits an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Effective against biofilm formation

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the benzodioxin ring, benzofuranone moiety, or the nature of the bridging group. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzodioxin/Benzofuran) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 6-Cl; 3-OCH2(3-OCH3Ph) C25H19ClO5 434.9 Methoxybenzyloxy group enhances polarity; Z-configuration stabilizes structure
(2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one (Ev1) 6-Cl; 3-Cl-benzyloxy C24H16Cl2O5 455.3 Dual chlorine substituents increase lipophilicity; higher molecular weight
(2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one (Ev2) 6-Cl; 2-Cl-benzyloxy C24H16Cl2O5 455.3 Ortho-chlorine may sterically hinder interactions vs. meta-substituted analogs
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one (Ev8) 6-Br; 6-OH C17H11BrO5 375.2 Bromine substitution enhances electrophilicity; hydroxyl group increases acidity
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (Ev5) No benzodioxin; 3-OH-4-OCH3 C16H12O5 284.3 Lacks chlorine/bromine; dihydroxy-methoxy groups promote antioxidant activity
(2Z)-2-[(3-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one (Ev11) 3-OCH3; alkenyloxy C21H20O4 336.4 Alkenyloxy chain may improve membrane permeability vs. aryloxy groups

Key Observations

Substituent Effects on Reactivity and Bioactivity: Chlorine vs. Chlorine substituents (–2) enhance lipophilicity, which could improve blood-brain barrier penetration in pharmacological contexts. Methoxy vs.

Stereochemical Consistency :
All compounds retain the (2Z)-configuration, suggesting that the Z-isomer is thermodynamically favored or synthetically accessible under standard conditions. This configuration may optimize π-π stacking or hydrogen-bonding interactions in biological targets.

Synthetic Pathways: Compounds in –2 and the target compound likely share a common synthetic route involving condensation of substituted benzaldehydes with benzofuranone precursors (). Brominated derivatives () may require bromination steps, while hydroxylated analogs () involve protective group strategies to prevent over-oxidation.

Potential Applications: Antimicrobial/Antioxidant Activity: Hydroxylated analogs () show promise in radical scavenging due to phenolic groups, as suggested by EPFR studies () . Drug Development: The 3-methoxybenzyloxy group in the target compound could enhance solubility and reduce toxicity compared to chlorinated analogs, making it a candidate for lead optimization .

Research Findings and Challenges

  • Stability and Reactivity : Chlorinated and brominated derivatives may exhibit environmental persistence, as seen in EPFR studies (), raising concerns about ecological impact .
  • Data Gaps : Direct bioactivity data (e.g., IC50 values, toxicity profiles) for the target compound are absent in the evidence. Future studies should prioritize assays comparing its efficacy with analogs.
  • Computational Insights : Tools like SAPRC MechGen () could model atmospheric degradation pathways, while SHELX () may aid in crystallographic characterization to resolve stereochemical ambiguities .

Biological Activity

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule that belongs to the class of benzofuran derivatives. Its structural features, including a benzodioxin moiety and various substituents, suggest significant potential for biological activity. This article reviews the known biological activities of this compound, supported by data from diverse sources.

  • Molecular Formula : C18H13ClO5
  • Molecular Weight : 344.75 g/mol
  • CAS Number : 929339-65-1

Biological Activity Overview

Research indicates that compounds similar to this benzofuran derivative exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit the growth of human breast cancer MCF-7 cells with varying IC50 values .
    • A study highlighted that certain benzofuran derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .
  • Anti-inflammatory Effects :
    • Compounds within this class have been observed to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in vitro. For example, one derivative was shown to significantly reduce the levels of these mediators in LPS-stimulated BV2 microglia .
  • Antimicrobial Properties :
    • Preliminary studies suggest that benzofuran derivatives can exhibit antimicrobial activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis .
  • Enzyme Inhibition :
    • Some derivatives have been identified as inhibitors of specific enzymes such as phosphatases and lipoxygenases, contributing to their therapeutic potential in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleEffectReference
Anticancer1-[6-hydroxy-2-isopropenyl...IC50 = 58 µM on MCF-7 cells
Anti-inflammatory4,7,8-trimethoxy...Reduced NO and PGE2 levels
AntimicrobialBenzofuran derivativesActive against Staphylococcus aureus
Enzyme InhibitionVarious benzofuransInhibition of lipoxygenase

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The presence of functional groups allows for interactions with various cellular proteins and enzymes, influencing signaling pathways related to cancer progression and inflammation.
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications in the molecular structure can significantly alter biological activity. For example, the presence of electron-donating groups has been linked to increased anticancer potency in related compounds .
  • Predictive Modeling : Tools such as PASS (Prediction of Activity Spectra for Substances) can provide insights into potential biological activities based on structural similarities with known bioactive compounds .

Q & A

Q. Critical conditions :

  • Use of anhydrous solvents (THF, DMF) to prevent hydrolysis of intermediates.
  • Temperature control (e.g., reflux for cyclization steps, 0°C for base-sensitive reactions) .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies methoxybenzyl (δ 3.7–3.9 ppm), benzodioxin aromatic protons (δ 6.8–7.2 ppm), and Z-configuration via coupling constants (J = 10–12 Hz for conjugated alkenes) .
    • ¹³C NMR : Confirms carbonyl (δ 170–180 ppm) and quaternary carbons .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of benzyloxy groups) .
  • IR spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and ether linkages (1200–1250 cm⁻¹) .

Advanced: How can stereoselective synthesis of the Z-isomer be optimized to minimize E-isomer contamination?

Answer:

  • Reaction design : Use bulky bases (e.g., LDA) to favor kinetic control during aldol condensation, stabilizing the Z-configuration .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) can direct regioselectivity in benzodioxin formation .
  • Purification : Chromatographic separation (silica gel, hexane/EtOAc) or recrystallization to isolate the Z-isomer .

Advanced: What strategies resolve contradictory bioactivity data across different in vitro models?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) to minimize variability .
  • Mechanistic studies :
    • ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to verify oxidative stress pathways .
    • Enzyme inhibition assays : Test specificity against target enzymes (e.g., kinases) using purified proteins .
  • Dose-response validation : Replicate experiments across multiple concentrations to confirm EC₅₀/IC₅₀ trends .

Advanced: How can analytical methods address discrepancies in structural assignments (e.g., Z vs E configuration)?

Answer:

  • NOE NMR : Irradiation of the methylidene proton in Z-isomers shows cross-peaks with adjacent aromatic protons, unlike E-isomers .
  • X-ray crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., dihedral angles < 10° for Z-configuration) .
  • Dynamic NMR : Monitor temperature-dependent shifts to assess rotational barriers around the double bond .

Advanced: What methodologies are effective in analyzing reaction byproducts during scale-up?

Answer:

  • HPLC-MS : Pair reverse-phase chromatography with high-resolution MS to detect trace impurities (e.g., over-oxidized benzofuran derivatives) .
  • Isolation techniques :
    • Prep-TLC : Rapid separation of byproducts for structural elucidation .
    • Countercurrent chromatography : Effective for polar byproducts resistant to silica gel .
  • Kinetic studies : Monitor reaction progress via inline IR to optimize quenching times and minimize side reactions .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

Answer:

  • pH stability assays : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS. The methoxybenzyl group may hydrolyze under acidic conditions .
  • Plasma stability : Test in human plasma (37°C, 24 hrs) to assess esterase-mediated cleavage of the benzofuranone ring .
  • Light sensitivity : Expose to UV-Vis light and monitor photodegradation products using spectrophotometry .

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